2-[4-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]phenoxy]acetic acid
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Description
The compound “2-[4-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]phenoxy]acetic acid” is a chemical compound with the molecular weight of 417.46 . It is also known by its IUPAC name, 2-(4-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)phenoxy)acetic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C25H23NO5/c27-24(28)16-30-18-11-9-17(10-12-18)13-14-26-25(29)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23H,13-16H2,(H,26,29)(H,27,28) . This code provides a detailed description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 417.46 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .
Properties
IUPAC Name |
2-[4-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]phenoxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-16(17-10-12-18(13-11-17)30-15-24(27)28)26-25(29)31-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,16,23H,14-15H2,1H3,(H,26,29)(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTQYTCTNOSAQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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